molecular formula C10H11BrClN B13314991 7-bromo-4-chloro-3,3-dimethyl-2,3-dihydro-1H-indole

7-bromo-4-chloro-3,3-dimethyl-2,3-dihydro-1H-indole

Cat. No.: B13314991
M. Wt: 260.56 g/mol
InChI Key: ZPJVEFHVTGMKIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-bromo-4-chloro-3,3-dimethyl-2,3-dihydro-1H-indole is a synthetic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4-chloro-3,3-dimethyl-2,3-dihydro-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,3-dimethyl-2,3-dihydro-1H-indole.

    Chlorination: The chlorination at the 4th position is carried out using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-bromo-4-chloro-3,3-dimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxides and reduced forms.

Mechanism of Action

The mechanism of action of 7-bromo-4-chloro-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine substitutions enhance its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-bromo-4-chloro-3,3-dimethyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the 3,3-dimethyl group, makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H11BrClN

Molecular Weight

260.56 g/mol

IUPAC Name

7-bromo-4-chloro-3,3-dimethyl-1,2-dihydroindole

InChI

InChI=1S/C10H11BrClN/c1-10(2)5-13-9-6(11)3-4-7(12)8(9)10/h3-4,13H,5H2,1-2H3

InChI Key

ZPJVEFHVTGMKIG-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C(C=CC(=C21)Cl)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.